

An In-depth Technical Guide to 2-(Piperazin-1-yl)acetic Acid Hydrate

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Compound of Interest

Compound Name: 2-(Piperazin-1-yl)acetic acid
hydrate

Cat. No.: B1349982

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This technical guide provides a comprehensive overview of **2-(piperazin-1-yl)acetic acid hydrate**, a piperazine derivative of interest to researchers and professionals in drug development and medicinal chemistry. The document details the compound's chemical properties, outlines a representative synthetic protocol, and discusses its potential biological activities, including a proposed mechanism of action.

Chemical and Physical Properties

2-(Piperazin-1-yl)acetic acid can exist in both anhydrous and hydrated forms. The most common hydrated form is the monohydrate. The key quantitative data for both forms are summarized below for clear comparison.

Property	Anhydrous 2-(Piperazin-1-yl)acetic acid	2-(Piperazin-1-yl)acetic acid Monohydrate
CAS Number	37478-58-3	667462-09-1
Molecular Formula	C ₆ H ₁₂ N ₂ O ₂	C ₆ H ₁₄ N ₂ O ₃
Molecular Weight	144.17 g/mol [1]	162.19 g/mol
IUPAC Name	2-(piperazin-1-yl)acetic acid	2-(piperazin-1-yl)acetic acid;hydrate
Melting Point	>220 °C	>220 °C
Boiling Point (Est.)	292.6±25.0 °C	Not available
Storage Temperature	Room Temperature, sealed in dry conditions	Room Temperature, sealed in dry conditions

Synthesis and Experimental Protocols

The synthesis of mono-N-substituted piperazines such as 2-(piperazin-1-yl)acetic acid requires a strategy to prevent dialkylation of the piperazine ring. A common and effective method involves the use of a protecting group on one of the nitrogen atoms. The following protocol describes a representative synthesis via N-Boc-piperazine, a widely used intermediate that ensures mono-alkylation.

Experimental Protocol: Synthesis of 2-(Piperazin-1-yl)acetic Acid via N-Boc-piperazine

This procedure is a representative method based on standard N-alkylation and deprotection techniques for piperazine derivatives.

Step 1: N-Alkylation of Boc-piperazine

- Materials:
 - 1-Boc-piperazine
 - Ethyl bromoacetate (1.1 equivalents)

- Anhydrous potassium carbonate (K_2CO_3) (2.0 equivalents)
- Anhydrous acetonitrile (MeCN)
- Procedure: a. To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-piperazine and anhydrous potassium carbonate. b. Add anhydrous acetonitrile to create a suspension. c. Stir the suspension and slowly add ethyl bromoacetate dropwise at room temperature. d. Heat the reaction mixture to 60-80 °C and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, cool the reaction to room temperature. f. Filter the mixture to remove the inorganic salts (K_2CO_3 and KBr). g. Concentrate the filtrate under reduced pressure to yield the crude product, ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate. h. Purify the crude ester by column chromatography on silica gel if necessary.

Step 2: Hydrolysis of the Ester

- Materials:
 - Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate
 - Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 equivalents)
 - Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)
- Procedure: a. Dissolve the purified ester in a mixture of THF and water. b. Add the base (LiOH or NaOH) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC). c. Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl). d. Extract the aqueous layer with an organic solvent such as ethyl acetate. e. Dry the combined organic layers over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid.

Step 3: Deprotection of the Boc Group

- Materials:
 - 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid

- Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
- Dichloromethane (DCM) (if using TFA)
- Procedure: a. Dissolve the Boc-protected acid in dichloromethane. b. Add trifluoroacetic acid (typically 25-50% v/v) and stir at room temperature for 1-2 hours. c. Remove the solvent and excess acid under reduced pressure. d. The resulting product is the salt of 2-(piperazin-1-yl)acetic acid (e.g., trifluoroacetate or hydrochloride salt).

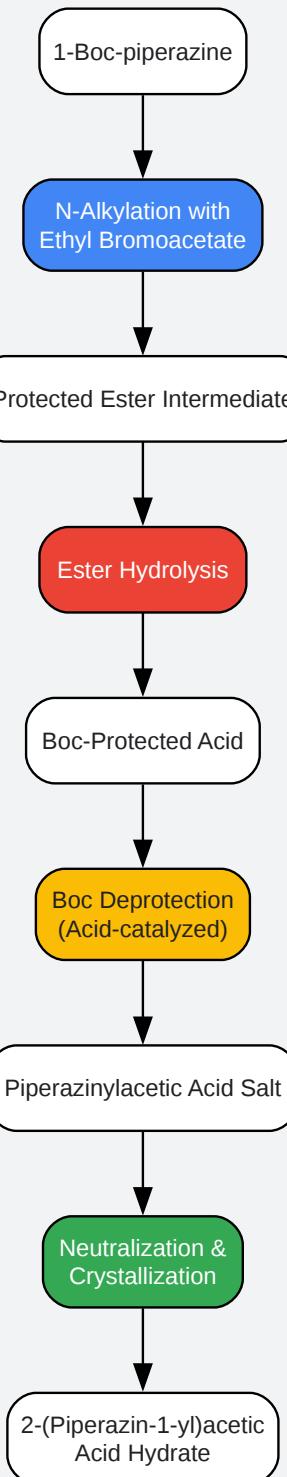
Step 4: Formation of the Hydrate

- Procedure: a. To obtain the zwitterionic free base hydrate, dissolve the salt in a minimal amount of water. b. Adjust the pH to near neutral (pH ~7) by the careful addition of a base like ammonium hydroxide or by using an ion-exchange resin. c. The product can then be isolated by lyophilization or by crystallization from an aqueous/organic solvent mixture (e.g., water/ethanol or water/isopropanol) to yield **2-(piperazin-1-yl)acetic acid hydrate**.

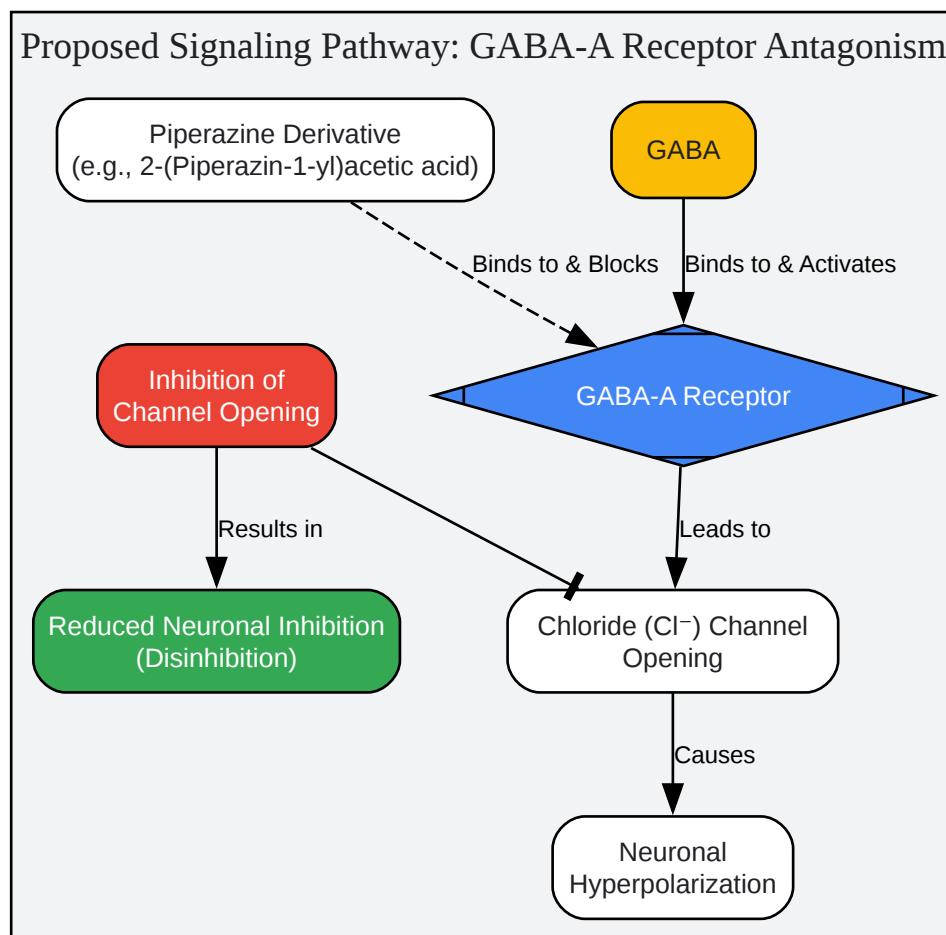
Logical and Signaling Pathway Diagrams

The following diagrams illustrate the synthetic workflow and a proposed biological mechanism of action for piperazine derivatives.

Experimental Workflow: Synthesis of 2-(Piperazin-1-yl)acetic Acid Hydrate

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Caption: A diagram illustrating the multi-step synthetic workflow for **2-(piperazin-1-yl)acetic acid hydrate**.



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Caption: Proposed mechanism of action for piperazine derivatives as GABA-A receptor antagonists.

Biological Activity and Mechanism of Action

Piperazine derivatives are a well-established class of compounds with a wide spectrum of pharmacological activities.^[2] Many derivatives exhibit significant effects on the central nervous system (CNS), while others possess antimicrobial properties.^{[2][3][4]}

CNS Activity: GABA-A Receptor Antagonism

A significant body of research indicates that many piperazine derivatives act as modulators of the γ -aminobutyric acid type A (GABA-A) receptor.^{[5][6]} The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the mammalian brain. Its activation by GABA leads to the opening of a chloride ion channel, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability.

Several studies have shown that N-aryl piperazine derivatives can act as antagonists at the GABA-A receptor.^{[5][6]} This antagonism blocks or reduces the inhibitory effect of GABA.^[5] By inhibiting this primary inhibitory pathway, these compounds can lead to a state of neuronal disinhibition, which may contribute to the stimulant or psychoactive effects observed with some members of this chemical class. While the specific activity of 2-(piperazin-1-yl)acetic acid on this receptor is not extensively documented, this pathway represents a plausible mechanism of action for simple piperazine derivatives.

Antimicrobial Activity

The piperazine scaffold is a "privileged structure" in medicinal chemistry and is found in numerous antimicrobial agents.^[2] Derivatives have been synthesized and tested against a range of bacterial and fungal pathogens, with some showing significant potency.^{[2][4]} The mechanism of antimicrobial action can vary but often involves the disruption of microbial cell membranes or the inhibition of essential microbial enzymes.^{[3][7]} The specific antimicrobial profile of **2-(piperazin-1-yl)acetic acid hydrate** would require further investigation.

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